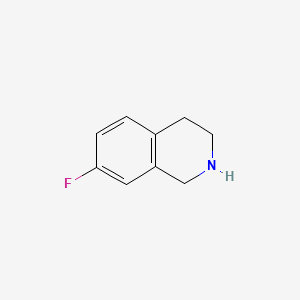

7-Fluor-1,2,3,4-tetrahydroisochinolin

Übersicht

Beschreibung

Synthesis Analysis

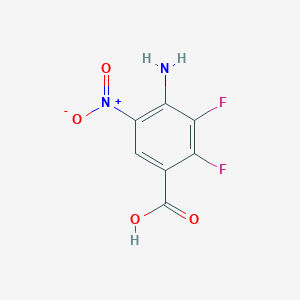

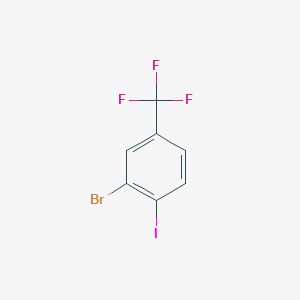

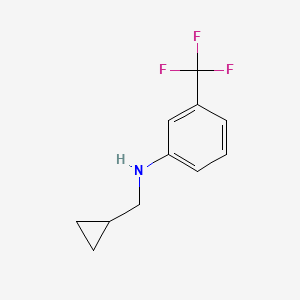

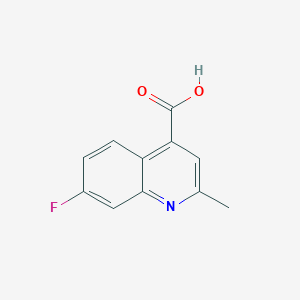

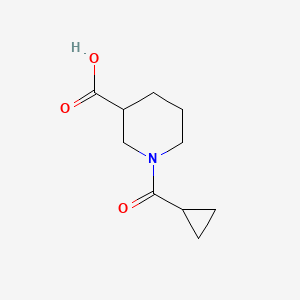

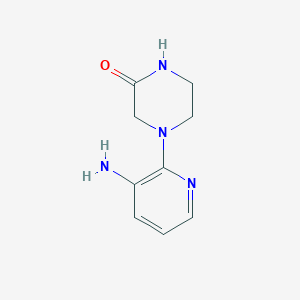

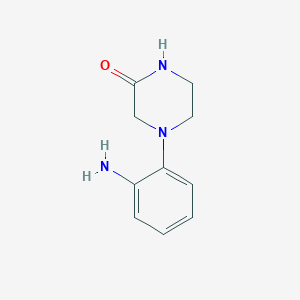

The synthesis of various fluorinated tetrahydroisoquinolines has been explored in several studies. For instance, the antibacterial agent flumequine, which is a derivative of tetrahydroquinoline, was synthesized from 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, with the resolution of racemic mixtures and determination of enantiomeric excesses through NMR analysis . Another study described a simple procedure for synthesizing 8-fluoro-3,4-dihydroisoquinoline, which was then used to create 1,2,3,4-tetrahydroisoquinoline derivatives, potentially useful for central nervous system drug candidates . Additionally, a rapid synthetic method for 7-fluoroquinazoline-2,4-diol, an intermediate in anticancer drugs, was established, involving cyclization, chlorination, and nucleophilic substitution . A one-pot synthesis approach was also developed for 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluorotetrahydroisoquinolines using a silver-catalyzed intramolecular aminofluorination of alkyne .

Molecular Structure Analysis

The molecular structure of fluorinated tetrahydroisoquinolines has been elucidated using X-ray diffraction techniques. For example, the crystal structure of 7-(4-fluorophenyl)-5,6,7,14-tetrahydroquinolino[4,3-b]-benzo[f]quinolin-6-one was determined, revealing a monoclinic space group and a boat conformation for the central 1,4-dihydropyridine ring . The influence of organic fluorine on crystal packing was also studied, showing that fluorine substitution can lead to different packing features and molecular motifs via C–F...F, C–H...F, and C–H...O interactions . Weak interactions in two 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline derivatives were studied, highlighting the role of C–H...F and C–H...O interactions in determining molecular conformations .

Chemical Reactions Analysis

The chemical reactivity of fluorinated tetrahydroisoquinolines includes various transformations. Fluorine–amine exchange reactions were used to afford 8-amino-3,4-dihydroisoquinolines, which are suitable starting compounds for further synthesis . The synthesis of fluorinated 4-methyl-2-(3-pyridyl)-1,2,3,4-tetrahydroquinolines involved nucleophilic addition of Grignard reagents to aldimines and an acid-mediated intramolecular cyclisation .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated tetrahydroisoquinolines are influenced by the presence of fluorine atoms. The introduction of fluorine into the molecular structure can significantly affect the compound's reactivity, polarity, and potential for forming hydrogen bonds, as evidenced by the various intermolecular interactions observed in crystal structures . The studies also suggest that these properties can be fine-tuned by varying the position and number of fluorine atoms within the molecule, which can be critical for the development of pharmaceuticals and other applications.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Zwischenprodukte

7-Fluor-1,2,3,4-tetrahydroisochinolin: wird hauptsächlich als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. Seine fluorierte Struktur macht es zu einem wertvollen Vorläufer bei der Konstruktion komplexer Moleküle, die für den therapeutischen Einsatz entwickelt wurden .

Biologische Aktivität gegen infektiöse Krankheitserreger

Diese Verbindung und ihre Analoga haben vielfältige biologische Aktivitäten gegen eine Reihe von infektiösen Krankheitserregern gezeigt. Das Vorhandensein des Fluoratoms kann die biologische Aktivität signifikant beeinflussen, was es zu einer Verbindung von Interesse in der Entwicklung von Antiinfektivmitteln macht .

Behandlung neurodegenerativer Erkrankungen

Die Forschung zeigt, dass This compound-Derivate potenzielle Anwendungen bei der Behandlung neurodegenerativer Erkrankungen haben können. Die Modifikationen am Tetrahydroisochinolin-Gerüst können zu Verbindungen mit neuroprotektiven Eigenschaften führen .

Struktur-Wirkungs-Beziehungsstudien (SAR)

Die Verbindung dient als Schlüsselmolekül in SAR-Studien, die zum Verständnis der Beziehung zwischen der chemischen Struktur einer Verbindung und ihrer biologischen Aktivität beitragen. Dies ist entscheidend für die Entwicklung potenterer und selektiverer Medikamente .

Synthetische Strategien für den Aufbau des Kern-Gerüsts

This compound: ist auch in der synthetischen Chemie von Bedeutung, wo es zur Entwicklung neuer Strategien für den Aufbau des Kern-Gerüsts komplexerer Moleküle verwendet wird .

Heterogene Katalyse

Im Bereich der Katalyse wurde diese Verbindung für ihre Verwendung bei der C(1)-Funktionalisierung von Tetrahydroisochinolinen mit Alkinen untersucht. Diese Art der Funktionalisierung ist wichtig für die Herstellung neuer chemischer Einheiten mit potenziellen Anwendungen in verschiedenen Bereichen .

Wirkmechanismus

1,2,3,4-tetrahydroisoquinolines (THIQ), including 7-Fluoro-1,2,3,4-tetrahydroisoquinoline, are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The mechanism of action of these compounds is currently under investigation .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

The future directions of research on 7-Fluoro-1,2,3,4-tetrahydroisoquinoline and similar compounds are likely to focus on their biological potential, structural–activity relationship (SAR), and mechanism of action . The development of novel THIQ analogs with potent biological activity is also a promising area of research .

Eigenschaften

IUPAC Name |

7-fluoro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNORDFUGQNAJMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585679 | |

| Record name | 7-Fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

406923-91-9 | |

| Record name | 7-Fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

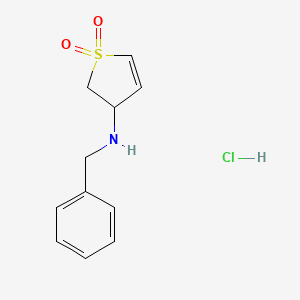

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

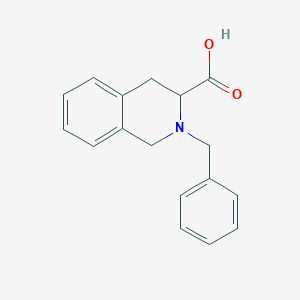

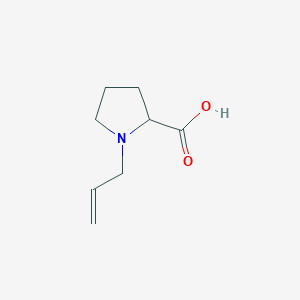

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1285861.png)